Ethenyl(trimethyl)plumbane
Description
Ethenyl(trimethyl)plumbane (CAS 5381-67-9), with the molecular formula C₅H₁₀Pb, is an organolead compound characterized by a lead atom bonded to three methyl groups and one ethenyl (vinyl) group. Its structure, CH₂=CH–Pb(CH₃)₃, reflects the hybridization of lead with organic substituents. Organolead compounds like this are historically significant in industrial applications, though their use has declined due to toxicity concerns. This compound’s reactivity and stability are influenced by the electron-withdrawing ethenyl group and the steric bulk of the methyl ligands .
Properties
CAS No. |
5381-67-9 |
|---|---|
Molecular Formula |
C5H12Pb |
Molecular Weight |
279 g/mol |
IUPAC Name |
ethenyl(trimethyl)plumbane |
InChI |
InChI=1S/C2H3.3CH3.Pb/c1-2;;;;/h1H,2H2;3*1H3; |
InChI Key |
CULSAKZEJQYMHU-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)(C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenyl(trimethyl)plumbane can be synthesized through the reaction of trimethyllead chloride with vinylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to obtain the desired product with high purity. Safety measures are crucial due to the toxicity of lead compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to simpler lead-containing compounds.
Substitution: The ethenyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation: Lead oxides, carbon dioxide, water.
Reduction: Lead metal, hydrocarbons.
Substitution: Various organolead compounds depending on the substituent introduced.
Scientific Research Applications
Ethenyl(trimethyl)plumbane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organolead compounds.
Biology: Studied for its potential effects on biological systems, though its toxicity limits its use.
Medicine: Investigated for its potential use in radiotherapy due to the radioactive isotopes of lead.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethenyl(trimethyl)plumbane involves its interaction with molecular targets such as enzymes and cellular components. The lead atom can form strong bonds with sulfur and oxygen atoms in biological molecules, disrupting their normal function. This can lead to toxic effects, making it important to handle this compound with care.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethenyl(trimethyl)plumbane to structurally and functionally related organolead compounds, focusing on molecular properties, stability, and substituent effects.
Structural Analogues: Alkyl-Substituted Plumbanes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|---|
| This compound | 5381-67-9 | C₅H₁₀Pb | ~309.4 (estimated) | 3 methyl, 1 ethenyl | Higher reactivity due to π-bonding |
| Ethyltrimethylplumbane | 1762-26-1 | C₅H₁₂Pb | 311.4 | 3 methyl, 1 ethyl | Lower polarity; slower degradation |
| tert-Butyltrimethylplumbane | 32997-03-8 | C₇H₁₈Pb | 309.4 | 3 methyl, 1 tert-butyl | Enhanced steric hindrance; stable |
- Key Differences :
Aryl- and Thio-Substituted Plumbanes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|---|
| (Ethylthio)triphenylplumbane | 15590-73-5 | C₂₀H₂₀PbS | 499.66 | 3 phenyl, 1 ethylthio | Melting point: 67–68°C |
| Trimethyl(phenylthio)plumbane | 40560-63-2 | C₉H₁₄PbS | 361.5 | 3 methyl, 1 phenylthio | Ionization energy: 7.8 eV (EI) |
| Tetraphenylplumbane | 595-89-1 | C₂₄H₂₀Pb | 515.6 | 4 phenyl | ΔsubH: 151 kJ/mol (446 K) |
- Key Differences :
Functional Group Effects on Stability and Reactivity
- Ethenyl Group :
- Thioether Groups :
- Steric Effects: Bulky groups like tert-butyl or triphenyl improve thermal stability but reduce solubility in nonpolar solvents .
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